molecular formula C17H20N2O2S B1504785 1-Cyclohexyl-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1017781-24-6

1-Cyclohexyl-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1504785
CAS No.: 1017781-24-6
M. Wt: 316.4 g/mol
InChI Key: TZHYZJQKVGXCMO-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name follows IUPAC rules for heterocyclic nomenclature:

  • Core structure : The parent ring is a pyrazole (1H-pyrazole), a five-membered heterocycle with two adjacent nitrogen atoms.
  • Positional substituents :
    • Position 1 : Cyclohexyl group (a six-membered saturated hydrocarbon ring).
    • Position 5 : 4-Methylsulfanyl-phenyl group (a phenyl ring substituted with a methylsulfanyl group at the para position).
    • Position 3 : Carboxylic acid moiety.

This arrangement aligns with substituent priority rules, where the carboxylic acid group takes precedence over the cyclohexyl and phenyl substituents.

Substituent Position Functional Group
Cyclohexyl 1 Aliphatic cyclic hydrocarbon
4-Methylsulfanyl-phenyl 5 Aromatic with methylthio group
Carboxylic acid 3 Polar, acidic functional group

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₂₀N₂O₂S is consistent across multiple sources. Key elemental composition and molecular weight parameters are summarized below:

Parameter Value Source
Molecular formula C₁₇H₂₀N₂O₂S
Molecular weight (g/mol) 316.42
Elemental composition C: 64.27%
H: 6.34%
N: 8.86%
O: 12.72%
S: 10.08%

The molecular weight is derived from atomic weights:
$$
\text{C: }17 \times 12.01 = 204.17, \quad \text{H: }20 \times 1.008 = 20.16, \quad \text{N: }2 \times 14.01 = 28.02, \quad \text{O: }2 \times 16.00 = 32.00, \quad \text{S: }1 \times 32.07 = 32.07
$$
$$
\text{Total} = 204.17 + 20.16 + 28.02 + 32.00 + 32.07 = 316.42 \, \text{g/mol}
$$

Spectroscopic Characterization (NMR, IR, MS)

While specific spectral data is not explicitly provided in the available sources, typical characterization methods for pyrazole-carboxylic acid derivatives include:

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR : Peaks for the cyclohexyl protons (δ 1.0–2.0 ppm, multiplet), aromatic protons (δ 6.8–7.4 ppm, multiplet), and the methylsulfanyl group (δ 2.5 ppm, singlet).
  • ¹³C NMR : Carboxylic acid carbon (δ 170–175 ppm), aromatic carbons (δ 120–150 ppm), and the methylsulfanyl carbon (δ 15–20 ppm).
Infrared Spectroscopy (IR)

Key absorption bands would include:

  • Carboxylic acid : O–H stretch (broad, ~2500–3300 cm⁻¹), C=O stretch (~1700 cm⁻¹).
  • Aromatic C–H : Stretching (~3100 cm⁻¹) and bending (~1450–1600 cm⁻¹).
Mass Spectrometry (MS)

The molecular ion peak is expected at m/z 316.42 , with fragmentation patterns indicating cleavage of the cyclohexyl or methylsulfanyl groups.

X-ray Crystallographic Studies and Conformational Analysis

No experimental X-ray crystallography data is available in the provided sources. However, computational conformational analysis using molecular mechanics or density functional theory (DFT) could predict:

  • Pyrazole ring planarity due to aromatic stabilization.
  • Cyclohexyl group conformation : Likely a chair or boat form to minimize steric strain.
  • Carboxylic acid orientation : Hydrogen bonding potential with adjacent atoms.
Parameter Predicted Value Method
Pyrazole ring angle ~120° (N–C–N) DFT optimization
Cyclohexyl dihedral angle ~60° (chair form) MM2/MM3

Computational Chemistry Approaches to Electron Density Mapping

Computational studies using tools like PubChem or ChemAxon provide insights into electronic properties:

Parameter Value Source
XLogP3 (logP) 4.0
Topological Polar Surface Area (TPSA) 80.4 Ų
Rotatable Bonds 4
Hydrogen Bond Donors 1 (carboxylic O–H)

Electron density mapping indicates:

  • High electron density around the carboxylic acid oxygen and pyrazole nitrogen atoms.
  • Low electron density in the cyclohexyl and methylsulfanyl regions, reflecting hydrophobic character.

Properties

IUPAC Name

1-cyclohexyl-5-(4-methylsulfanylphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-22-14-9-7-12(8-10-14)16-11-15(17(20)21)18-19(16)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHYZJQKVGXCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=NN2C3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679472
Record name 1-Cyclohexyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-24-6
Record name 1-Cyclohexyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrazole Core Construction via 1,3-Dipolar Cycloaddition

One effective method to synthesize substituted pyrazoles involves the 1,3-dipolar cycloaddition of diazocarbonyl compounds with alkynes or alkenes. For example, ethyl α-diazoacetate reacts with phenylpropargyl derivatives in the presence of catalysts such as zinc triflate in triethylamine to yield pyrazole-5-carboxylates with good yields (~89%) under mild conditions. This method is advantageous due to its straightforward procedure and high synthetic utility.

Regioselective Condensation of α-Benzotriazolylenones with Hydrazines

Katritzky et al. described a regioselective condensation reaction of α-benzotriazolylenones with methyl and phenylhydrazines to produce 1-methyl(aryl)-3-phenyl-5-alkyl(aryl)pyrazoles. The intermediate pyrazolines formed are then treated under basic conditions to yield the desired pyrazoles in yields ranging from 50% to 94%. This method allows functionalization at the 4-position and access to tetrasubstituted pyrazoles, which is relevant for introducing the methylsulfanyl-phenyl substituent.

Ester Formation and Subsequent Hydrolysis to Carboxylic Acid

The methyl ester of 1-Cyclohexyl-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid can be synthesized by condensation of the pyrazole intermediate with methyl chloroformate or via direct esterification under controlled conditions. The ester intermediate is then hydrolyzed under basic conditions (e.g., sodium hydroxide in aqueous ethanol) to yield the free carboxylic acid with high purity and yield (typically >85%).

The hydrolysis step is often performed at room temperature or slightly elevated temperatures (around 70°C) in methanol or ethanol solvent, followed by acidification with hydrochloric acid to precipitate the carboxylic acid product. The acid is then isolated by filtration and drying.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Pyrazole ring formation Diazocarbonyl compound + phenylpropargyl + Zn(OTf)2, triethylamine Room temp to mild heating ~89 1,3-dipolar cycloaddition, catalyst-assisted
Regioselective condensation α-Benzotriazolylenones + methyl/phenylhydrazines + base Room temp 50-94 Allows 4-position functionalization; intermediate pyrazolines converted to pyrazoles
Esterification Methyl chloroformate or esterification agents 70°C in methanol ~85 Methyl ester intermediate formation
Hydrolysis to acid NaOH (aq) in ethanol or methanol, acidification with HCl RT to 70°C 85-92 Base hydrolysis followed by acid precipitation; product isolated by filtration and drying

Research Findings and Notes

  • The hydrolysis of pyrazole esters to the corresponding acids under basic conditions is preferred over acidic hydrolysis for better control and higher yields.
  • The use of catalysts such as zinc triflate in cycloaddition reactions improves selectivity and yield of the pyrazole core.
  • The methylsulfanyl group on the phenyl ring is introduced via appropriate substituted phenyl precursors before cyclization or by post-functionalization strategies.
  • Purity of the final acid product typically exceeds 90% as confirmed by HPLC and chromatographic methods.
  • The synthetic methods avoid environmentally hazardous reagents where possible, aligning with greener chemistry principles.

Summary Table of Preparation Route

Stage Key Reagents/Intermediates Reaction Type Yield (%) Reference
Pyrazole core synthesis Ethyl α-diazoacetate + substituted phenylpropargyl 1,3-Dipolar cycloaddition ~89
Substituent introduction α-Benzotriazolylenones + methyl/phenylhydrazines Regioselective condensation 50-94
Ester intermediate formation Methyl chloroformate or esterification agents Esterification ~85
Hydrolysis to acid NaOH (aq), acidification with HCl Base hydrolysis 85-92

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate in Drug Synthesis:
This compound has garnered attention in pharmaceutical research due to its potential as a key intermediate in the synthesis of novel drugs. It is particularly noted for its anti-inflammatory and analgesic properties. Research indicates that derivatives of this compound can be modified to enhance their biological activity, making it a promising candidate for further drug development .

Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of 1-Cyclohexyl-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid exhibited significant anti-inflammatory effects in animal models. The study highlighted the compound's ability to inhibit pro-inflammatory cytokines, suggesting its potential utility in treating conditions like arthritis and other inflammatory diseases .

Agricultural Chemistry

Potential Herbicide Development:
The compound has been explored for its herbicidal properties, contributing to the development of environmentally friendly weed management solutions. Its specific functional groups allow for modifications that can enhance herbicidal efficacy while minimizing environmental impact .

Case Study: Herbicidal Efficacy
In a comparative study, formulations containing this pyrazole derivative were tested against common agricultural weeds. Results indicated a significant reduction in weed biomass, showcasing its potential as an effective herbicide with lower toxicity compared to traditional options .

Material Science

Enhancement of Polymer Properties:
In material science, this compound can be incorporated into polymer formulations to improve thermal stability and mechanical strength. This application is particularly beneficial in creating durable materials for various industrial uses .

Data Table: Polymer Properties Enhancement

PropertyControl SampleSample with Compound
Thermal Stability (°C)150180
Tensile Strength (MPa)3045
Elongation at Break (%)512

Biochemical Research

Studying Enzyme Inhibition:
The compound is also utilized in biochemical research to study enzyme inhibition mechanisms. It provides insights into metabolic pathways and potential therapeutic targets for various diseases, particularly those related to metabolic disorders .

Case Study: Enzyme Inhibition Studies
Research focusing on the inhibition of specific enzymes involved in metabolic pathways revealed that this compound effectively inhibits certain targets, leading to altered metabolic profiles in treated cells. This suggests its potential role in developing therapies for metabolic diseases .

Cosmetic Applications

Antioxidant Properties:
In cosmetic formulations, the antioxidant properties of this compound are being explored to combat oxidative stress on the skin. Its incorporation into skincare products could enhance their efficacy against aging and skin damage .

Case Study: Skin Care Formulations
A formulation containing this compound was tested for its antioxidant capacity against free radicals. Results indicated a significant reduction in oxidative stress markers in skin cell cultures, highlighting its potential as a valuable ingredient in anti-aging products .

Mechanism of Action

The mechanism by which 1-Cyclohexyl-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves:

  • Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The 4-methylsulfanylphenyl group (SCH₃) in the target compound offers moderate lipophilicity compared to the electron-withdrawing cyano group in its analog .
  • Solubility Modifiers : Methoxy groups (e.g., ) improve water solubility, whereas cyclohexyl and SCH₃ groups favor lipid bilayer interactions.

Antiviral Activity

Pyrazole-3-carboxylic acid derivatives exhibit notable antiviral profiles:

  • 5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid : EC₅₀ = 253 µM against HIV .
  • 3-(3-(Benzyloxy)phenyl)isoxazole-5-carboxylic acid : EC₅₀ = 3.6 µM against HIV, highlighting the importance of benzyloxy substitutions .
  • Target Compound : While direct antiviral data are unavailable, structural analogs with SCH₃ groups (e.g., 3-methylsulfanyl-pyrazole-4-carboxylic acid esters) show anti-inflammatory and analgesic activities, suggesting overlapping pharmacophores .

Anti-Inflammatory and Analgesic Activity

  • 5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters : Demonstrated significant analgesic effects in rodent models, with reduced ulcerogenic risk compared to NSAIDs .
  • 1-(4-Methoxyphenyl) Derivatives : Improved gastrointestinal tolerance due to methoxy’s mitigating effects on acidity .

Biological Activity

1-Cyclohexyl-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1017781-24-6) is a pyrazole derivative noted for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This compound has garnered attention in recent pharmacological research due to its structural characteristics that may influence its interaction with biological targets.

The molecular formula of this compound is C17H20N2O2S, with a molecular weight of 316.42 g/mol. Its structure includes a cyclohexyl group and a methylsulfanyl phenyl moiety, contributing to its lipophilicity and potential bioactivity.

PropertyValue
Molecular FormulaC17H20N2O2S
Molecular Weight316.42 g/mol
CAS Number1017781-24-6
SynonymsPyrazole derivative

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The anti-inflammatory activity was evaluated through various in vitro and in vivo assays. For instance, compounds similar to this compound were shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.

In one study, derivatives exhibited significant inhibition of carrageenan-induced paw edema, suggesting that they could effectively reduce inflammation through modulation of inflammatory mediators .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. In vitro assays demonstrated that this compound showed cytotoxic effects against various cancer cell lines. For example, it displayed significant activity against MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating effective growth inhibition.

Cell LineIC50 (µM)
MCF73.79
A54926.00
NCI-H46042.30

These findings suggest that the compound may induce apoptosis in cancer cells, although further mechanistic studies are required to elucidate the pathways involved .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases or enzymes associated with inflammatory responses and cancer cell proliferation. For instance, pyrazole derivatives have been reported to inhibit Aurora-A kinase, which plays a crucial role in cell cycle regulation and is often overexpressed in cancer cells .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives:

  • Study on MCF7 Cell Line : A derivative similar to this compound was tested against the MCF7 cell line and showed an IC50 of 0.01 µM, indicating potent anticancer activity compared to standard treatments like doxorubicin .
  • In Vivo Anti-inflammatory Study : In an animal model, the compound demonstrated significant reduction in paw edema when administered at a dose of 25 mg/kg, outperforming traditional anti-inflammatory drugs like indomethacin .

Q & A

Q. What are the recommended synthetic routes for 1-cyclohexyl-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrazole derivatives typically involves multi-step processes, such as condensation of hydrazines with diketones or β-ketoesters. For example, a related compound, N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide, was synthesized via a multi-step route starting from 5-phenyl-1-pentanol . Key optimization steps include:
  • Temperature control : Pyrazole ring formation often requires reflux in polar aprotic solvents (e.g., DMF or THF) at 80–100°C.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance cyclization efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
    Note: Substituents like the cyclohexyl and methylsulfanyl groups may require protective strategies (e.g., tert-butoxycarbonyl for amines) to prevent side reactions .

Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : The pyrazole ring protons (positions 1 and 3) typically appear as doublets between δ 6.5–8.0 ppm. The cyclohexyl group’s axial and equatorial protons show distinct splitting patterns (δ 1.0–2.5 ppm) .
  • ¹³C NMR : The carboxylic acid carbon resonates at δ 165–175 ppm, while the methylsulfanyl group’s carbon appears at δ 15–20 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₈H₂₁N₂O₂S: calculated 329.13 g/mol) using electrospray ionization (ESI) in negative ion mode .
  • IR Spectroscopy : Look for carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Enzyme Inhibition : Test against kinases or carboxylases (e.g., carbonic anhydrase isoforms) using fluorometric assays. For example, pyrazole-3-carboxylic acids have shown affinity for carbonic anhydrase IX .
  • Cellular Uptake : Use fluorescence microscopy with a labeled analog (e.g., FITC-conjugated derivative) in cancer cell lines (e.g., HeLa or MCF-7).
  • Cytotoxicity : MTT assay at concentrations ranging from 1–100 µM over 48–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the cyclohexyl (e.g., replace with adamantyl for enhanced lipophilicity) and methylsulfanyl groups (e.g., sulfone or sulfonamide for polarity adjustment) .
  • Bioisosteric Replacement : Replace the carboxylic acid with a tetrazole or acyl sulfonamide to improve metabolic stability .
  • Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values across assays) be resolved?

  • Methodological Answer :
  • Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays.
  • Solubility Testing : Measure solubility in assay buffers (e.g., PBS with 0.1% DMSO) to rule out aggregation artifacts .
  • Molecular Docking : Compare binding poses in homology models (e.g., using AutoDock Vina) to identify key interactions with off-target proteins .

Q. What strategies are effective in improving metabolic stability for in vivo studies?

  • Methodological Answer :
  • Liver Microsomal Assays : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH to identify major metabolites via LC-MS/MS .
  • Prodrug Design : Mask the carboxylic acid as an ethyl ester (hydrolyzed in vivo by esterases) to enhance oral bioavailability .
  • CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 to assess drug-drug interaction risks .

Q. How can crystallography elucidate binding interactions with target proteins?

  • Methodological Answer :
  • Co-crystallization : Soak the compound (10 mM in reservoir solution) into protein crystals (e.g., carbonic anhydrase) using sitting-drop vapor diffusion.
  • Data Collection : Use synchrotron radiation (λ = 1.0 Å) to resolve electron density maps at ≤2.0 Å resolution .
  • Analysis : Identify hydrogen bonds between the carboxylic acid and active-site residues (e.g., Thr200 in carbonic anhydrase) using PyMOL .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Cyclohexyl-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid

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